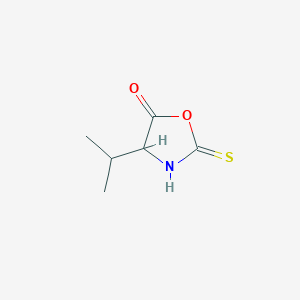

4-Isopropyl-2-thioxooxazolidin-5-one

Description

Structural Classification and Nomenclature within Thioxooxazolidinone Chemistry

4-Isopropyl-2-thioxooxazolidin-5-one belongs to the family of heterocyclic compounds known as oxazolidinones. Specifically, it is a 4-substituted-2-thioxooxazolidin-5-one. The core of the molecule is a five-membered ring containing three heteroatoms: one nitrogen and two oxygen atoms, with a ketone at the 5-position. The "thioxo" prefix indicates the replacement of the oxygen atom at the 2-position of the more common oxazolidin-2-one with a sulfur atom, forming a thiocarbonyl group. The "4-isopropyl" designation specifies the substituent at the 4-position of the ring, which is the stereogenic center responsible for inducing chirality in synthetic transformations. The absolute configuration at this center is typically (S) or (R), derived from the corresponding enantiomer of valine used in its synthesis.

Table 1: Structural and Nomenclature Details

| Feature | Description |

| Core Scaffold | Oxazolidin-5-one |

| Key Functional Groups | Ketone (C5), Thiocarbonyl (C2), Amide (N-C=O) |

| Substitution | Isopropyl group at C4 |

| Systematic Name | (4S)-4-isopropyl-2-thioxooxazolidin-5-one or (4R)-4-isopropyl-2-thioxooxazolidin-5-one |

| CAS Number | Not specifically assigned, often grouped with related structures. |

Historical Context and Evolution of the Thioxooxazolidinone Motif

The development of thioxooxazolidinone auxiliaries is intrinsically linked to the pioneering work on oxazolidinone auxiliaries, famously popularized by David A. Evans in the early 1980s. researchgate.netmdpi.com These "Evans auxiliaries" revolutionized asymmetric synthesis by providing a reliable method for the diastereoselective alkylation and aldol (B89426) reactions of N-acylated derivatives. researchgate.netresearchgate.net

The introduction of the 2-thioxo functionality was a subsequent innovation, driven by the search for auxiliaries with enhanced stereodirecting ability and modified reactivity. Researchers hypothesized that the larger van der Waals radius of sulfur compared to oxygen would create a more sterically demanding environment, leading to higher levels of diastereoselectivity in certain reactions. Furthermore, the electronic properties of the thiocarbonyl group can influence the acidity of the α-protons in N-acyl derivatives and the chelating properties of the enolates, offering a different reactivity profile compared to the corresponding oxazolidinones. ub.edu The synthesis of these thioxo analogs, including this compound, is readily achieved from the parent amino acids, making them accessible and attractive alternatives. nih.gov

Significance of Chiral 4-Substituted Oxazolidinone and Thioxooxazolidinone Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter. researchgate.netresearchgate.net The 4-substituent, in this case, the isopropyl group, plays a crucial role in this process. In N-acylated this compound, the bulky isopropyl group effectively shields one face of the enolate derived from the N-acyl chain. This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

The utility of these auxiliaries lies in their predictable stereocontrol across a range of important carbon-carbon bond-forming reactions, including:

Asymmetric Alkylation: The enolates of N-acyl derivatives can be alkylated with high diastereoselectivity to produce α-substituted carboxylic acid derivatives.

Asymmetric Aldol Reactions: The boron or titanium enolates of N-acyl derivatives react with aldehydes to form syn- or anti-aldol adducts with excellent stereocontrol. researchgate.net The thioxo derivative has been shown to be particularly effective in promoting high diastereoselectivity in acetate (B1210297) aldol reactions. ub.edu

Asymmetric Michael Additions: These auxiliaries can be used to direct the conjugate addition of nucleophiles to α,β-unsaturated N-acyl systems.

A key advantage of the thioxooxazolidinone auxiliaries is their often superior performance in reactions where the corresponding oxazolidinone shows modest selectivity. After the desired transformation, the auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction, or transamination) to reveal the enantiomerically enriched product, and the auxiliary can often be recovered and reused. researchgate.net

Research Landscape and Scope Pertaining to this compound

The research landscape for this compound is primarily situated within the broader context of developing and applying chiral auxiliaries for asymmetric synthesis. While extensive research has been dedicated to the general class of Evans-type auxiliaries and their thione analogs, studies focusing specifically on the this compound are often part of comparative studies or applications in the total synthesis of complex natural products.

Recent research continues to explore the nuances of reactivity and selectivity offered by the thioxo scaffold. Investigations into the use of different metal enolates (e.g., lithium, boron, titanium, tin) have demonstrated that the stereochemical outcome of aldol reactions can be tuned. ub.edu For instance, the use of titanium enolates of N-propionyl-4-isopropyl-2-oxazolidinone can lead to a reversal of diastereoselectivity compared to the corresponding boron enolates. researchgate.net

Detailed studies on the application of N-acyl derivatives of this compound in diastereoselective reactions have provided valuable data for synthetic chemists. The following table summarizes representative findings from the literature for reactions involving the closely related and often used N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones, which serve as a strong predictive model for the reactivity of the target compound due to their structural and electronic similarities.

Table 2: Representative Diastereoselective Reactions with Related Thioxo Auxiliaries

| N-Acyl Group | Electrophile/Reaction Type | Metal Enolate | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Acetyl | Aldol with Benzaldehyde | TiCl₄, (-)-Sparteine | >98:2 | 85 |

| N-Propionyl | Aldol with Isobutyraldehyde | Bu₂BOTf, DIPEA | 97:3 | 91 |

| N-Crotonyl | Michael Addition of Me₂CuLi | Li/Cu | 95:5 | 88 |

| N-Propionyl | Alkylation with Benzyl Bromide | NaHMDS | >99:1 | 85 |

Data is illustrative and based on findings for structurally similar thiazolidinethione auxiliaries. ub.edu

The continued exploration of this compound and its derivatives is expected to uncover new applications and further refine our understanding of stereocontrol in asymmetric synthesis, solidifying its place as a valuable tool for the modern organic chemist.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C6H9NO2S/c1-3(2)4-5(8)9-6(10)7-4/h3-4H,1-2H3,(H,7,10) |

InChI Key |

DNCKKQATXWZDHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)OC(=S)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 2 Thioxooxazolidin 5 One and Analogous Systems

De Novo Synthesis Approaches

The foundational construction of the 2-thioxooxazolidin-5-one core can be achieved through several strategic synthetic pathways. These methods focus on building the heterocyclic ring system from acyclic or simpler cyclic precursors.

Ring-Closing Reactions: Carbonylation and Thiocarbonylation Strategies

Ring-closing reactions represent a direct and effective strategy for the synthesis of heterocyclic compounds like 4-isopropyl-2-thioxooxazolidin-5-one. A key method for the synthesis of 2-thioxo-5-oxazolidones involves the alcoholysis of α-isothiocyanato-carboxylic acid trimethylsilyl (B98337) esters. researchgate.net This approach, while successful, yields products that are often thermally labile, tending to polymerize at room temperature with the elimination of carbonyl sulfide (B99878) (COS). researchgate.net An alternative pathway involves the isomerization of these compounds into the more stable thiazolidine-2,5-diones. researchgate.net

While not involving a thiocarbonyl group, analogous ring-closing strategies for oxazolidin-2-ones provide insight into potential synthetic routes. For instance, a tandem process combining an asymmetric aldol (B89426) reaction with a Curtius rearrangement, followed by an in situ intramolecular ring closure, has been effectively used to construct 4,5-disubstituted oxazolidin-2-one scaffolds. nih.gov This highlights the power of intramolecular cyclization in forming five-membered heterocyclic rings. Ring-closing metathesis (RCM) is another powerful technique for forming cyclic structures, although it is more commonly applied to the synthesis of larger macrolactone rings. nih.govnih.gov

Condensation and Cycloaddition Protocols

Condensation and cycloaddition reactions are cornerstone strategies in heterocyclic synthesis, providing access to a wide variety of ring systems with high stereocontrol. libretexts.org Cycloaddition reactions, a class of pericyclic reactions, involve the combination of two π-systems to form a cyclic product. libretexts.org

Specifically, [3+2] cycloadditions are highly relevant. For example, the reaction of thioisatin with thiazolidine-2-carboxylic acid generates an azomethine ylide intermediate. nih.gov This dipole can then react with various dipolarophiles in a [3+2] cycloaddition to produce novel spiro-fused heterocyclic systems. nih.gov This demonstrates a versatile route to complex scaffolds based on related thiazolidine (B150603) structures. nih.gov

Other types of cycloadditions, such as photochemical [2+2] reactions, are also valuable for synthesizing strained four-membered rings and can be adapted for heterocyclic targets. libretexts.orgnih.gov Thermal [2+2] cycloadditions involving ketenes are also a reliable method for accessing cyclobutanone (B123998) structures. libretexts.org

| Reaction Type | Reactants | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Thioisatin, Thiazolidine-2-carboxylic acid, Dipolarophile | Azomethine ylide | Spiro-fused azabicycloadducts | nih.gov |

| Photochemical [2+2] Cycloaddition | Conjugated π-system, Alkene/Alkyne | Excited state molecule | 4-membered rings (e.g., Azetidines) | libretexts.orgnih.gov |

| Thermal [2+2] Cycloaddition | Ketene, Ketenophile (Alkene) | - | Cyclobutanone derivatives | libretexts.org |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. thieme.deresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. thieme.demdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, the synthesis of analogous sulfur-containing heterocycles like thiazoles frequently employs MCR strategies. nih.gov For example, a four-component reaction utilizing ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazole (B1198619) derivatives. nih.gov Well-known MCRs such as the Ugi, Strecker, and Bucherer-Bergs reactions provide powerful frameworks for the synthesis of diverse heterocyclic and acyclic structures. researchgate.netnih.gov The development of a novel MCR could offer a highly convergent and efficient route to this compound and its derivatives.

Stereoselective Synthesis of this compound Enantiomers

The utility of this compound and its analogs often depends on their stereochemistry. Consequently, methods for the stereoselective synthesis of specific enantiomers are of paramount importance.

Amino Acid Precursor-Based Strategies

The most direct approach to chiral 4-substituted 2-thioxooxazolidin-5-ones utilizes natural or unnatural amino acids as starting materials. The inherent chirality of the amino acid is transferred to the final heterocyclic product. For the synthesis of (S)-4-isopropyl-2-thioxooxazolidin-5-one, the natural amino acid L-valine serves as the logical and readily available chiral precursor.

The synthesis generally begins with the conversion of the amino acid into an α-isothiocyanato acid, which can then undergo intramolecular cyclization. This strategy is foundational for producing enantiomerically pure heterocyclic compounds. A similar approach has been successfully employed for the synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones, which starts from readily available amino acids and proceeds through a four-step sequence involving etherification, Boc protection, a Grignard reaction, and final cyclization. nih.gov In the case of 2-thioxo-5-oxazolidones, these compounds exist in equilibrium with the isomeric α-isothiocyanatocarboxylic acids in solution. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Oxazolidinones and their sulfur-containing analogs are themselves a prominent class of chiral auxiliaries. wikipedia.orgscielo.org.mx For example, sulfur-based auxiliaries derived from the amino acid valine, such as N-acyl 4(S)-isopropylthiazolidinethiones, provide a high degree of diastereoselectivity in reactions like acetate (B1210297) aldol additions. scielo.org.mx

These auxiliaries are valued for several reasons:

They are often easy to prepare from chiral pool starting materials like amino acids. scielo.org.mx

They provide high levels of asymmetric induction in a variety of chemical transformations. wikipedia.orgscielo.org.mx

The N-acyl derivatives are frequently crystalline and colored, which simplifies purification by chromatography or crystallization. scielo.org.mx

The synthesis of these auxiliaries often follows the principles outlined in the amino acid precursor strategies. The effectiveness of these auxiliaries is demonstrated in their application to the synthesis of complex natural products and medicinally important agents. scielo.org.mx

| Chiral Auxiliary Family | Common Precursor | Key Structural Feature | Typical Application | Reference |

|---|---|---|---|---|

| Oxazolidinones | Amino Alcohols | Oxazolidin-2-one ring | Asymmetric aldol, alkylation, Diels-Alder reactions | wikipedia.org |

| Thiazolidinethiones | Amino Acids (e.g., Valine) | Thiazolidine-2-thione ring | Asymmetric aldol reactions | scielo.org.mx |

| Camphorsultam | Camphor | Sultam structure | Asymmetric Michael additions, Claisen rearrangement | wikipedia.org |

| Pseudoephedrine | (1S,2S)- or (1R,2R)-Pseudoephedrine | Amino alcohol | Asymmetric alkylation of enolates | sigmaaldrich.com |

Asymmetric Catalytic Methodologies

The direct asymmetric catalytic synthesis of this compound is a field of ongoing research. While specific catalysts for the direct enantioselective formation of this exact thioxo-oxazolidinone are not extensively documented, related strategies for the synthesis of the corresponding oxazolidin-2-one core provide valuable insights. One notable approach involves the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones through a tandem asymmetric aldol reaction and Curtius rearrangement. researchgate.net This methodology, while not directly yielding the 2-thioxo derivative, establishes the crucial C4-isopropyl stereocenter with high diastereoselectivity. The conversion of the resulting oxazolidin-2-one to the desired 2-thioxo analog would require a subsequent thionation step.

Furthermore, research into the asymmetric [4+2] annulation of 5H-thiazol-4-ones using chiral dipeptide-based Brønsted base catalysts has shown promise in constructing related chiral heterocyclic systems with high enantioselectivity. nih.govsigmaaldrich.com Although this applies to a different heterocyclic core, the principles of using chiral organocatalysts to control stereochemistry could potentially be adapted for the synthesis of this compound.

Kinetic Resolution Techniques

Kinetic resolution offers a powerful alternative for obtaining enantiomerically pure this compound from a racemic mixture. In this process, one enantiomer reacts at a faster rate with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate.

A well-established method for the kinetic resolution of related oxazolidinones involves enantioselective N-acylation. This technique typically employs a chiral non-enzymatic acyl transfer catalyst. Although specific data for the 2-thioxo analog is limited, the kinetic resolution of 2-oxazolidinones has been successfully achieved, providing a strong precedent for its application to the target compound.

Enzymatic methods, particularly those employing lipases, are also widely used for the kinetic resolution of alcohols, which are precursors to the oxazolidinone ring. tcichemicals.comwikipedia.org A dynamic kinetic resolution (DKR) process, which combines enzymatic acylation with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure product. tcichemicals.comwikipedia.org This approach often utilizes a lipase (B570770) in conjunction with a ruthenium-based racemization catalyst. tcichemicals.com

Table 1: Conceptual Approaches for Kinetic Resolution of this compound

| Method | Chiral Reagent/Catalyst | Principle | Potential Outcome |

| Non-enzymatic N-Acylation | Chiral Acyl Transfer Catalyst | Enantioselective acylation of the nitrogen atom. | Enantioenriched unreacted starting material and acylated product. |

| Enzymatic Resolution | Lipase | Enantioselective reaction (e.g., hydrolysis of a precursor ester). | Separation of enantiomerically enriched precursor and product. |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Combination of enzymatic resolution and in-situ racemization. | High yield of a single enantiomer of the desired product. |

Derivatization and Functionalization of the this compound Core

Once obtained in enantiomerically pure form, the this compound core serves as a versatile scaffold for further chemical modifications. These derivatizations are crucial for its application as a chiral auxiliary in the synthesis of complex molecules.

N-Substitution Reactions (e.g., Acylation, Alkylation)

The nitrogen atom of the oxazolidinone ring is a key site for functionalization, most commonly through acylation or alkylation. N-acylation is a critical step for employing this heterocycle as a chiral auxiliary in reactions such as aldol additions and alkylations. The resulting N-acyl derivative can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a highly diastereoselective manner, guided by the bulky isopropyl group at C-4.

While direct examples for the N-alkylation of this compound are not abundant in the literature, studies on the closely related (S)-N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones demonstrate the feasibility of such transformations. These sulfur-containing analogs undergo stereoselective alkylation, indicating that the oxazolidinone counterpart should exhibit similar reactivity.

Stereoselective Functionalization at C-5

The C-5 position of the this compound ring is a primary site for introducing new stereocenters. Following N-acylation, the resulting enolate can participate in a variety of stereoselective reactions.

For instance, the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione, a close analog, undergoes highly diastereoselective Mannich-type additions to five-membered N-acyl iminium ions. This demonstrates the powerful directing effect of the C-4 isopropyl group in controlling the stereochemical outcome at the C-5 position. The resulting adducts can then be further transformed, allowing for the construction of molecules with multiple contiguous stereocenters.

Table 2: Representative Stereoselective Reactions at C-5 of N-Acyl-4-isopropyl-2-thioxooxazolidin-5-one Analogs

| Reaction Type | Electrophile | Key Reagents | Stereochemical Outcome |

| Aldol Addition | Aldehydes, Ketones | Lewis Acids (e.g., TiCl₄, Sn(OTf)₂) | High diastereoselectivity |

| Alkylation | Alkyl Halides | Strong Bases (e.g., LDA, NaHMDS) | Diastereoselective C-C bond formation |

| Mannich Reaction | Imines, Iminium Ions | Lewis Acids | Diastereoselective C-C bond formation |

Introduction of Complex Substructures

The this compound auxiliary is instrumental in the synthesis of complex molecular frameworks. By serving as a temporary chiral director, it enables the construction of intricate stereochemical arrays, after which it can be cleaved and recycled.

An interesting application involves the intramolecular sulfur transfer in N-enoyl derivatives of the closely related (S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidine-2-thione. researchgate.net This reaction, promoted by niobium pentachloride (NbCl₅), leads to the formation of chiral N-substituted 1,3-thiazine-2,4-diones, effectively transferring the chirality from the auxiliary to the newly formed heterocyclic product. researchgate.net This strategy highlights the potential for using the inherent reactivity of the thione group to construct more complex, sulfur-containing heterocycles.

The utility of this chiral auxiliary is further exemplified by its role in the synthesis of natural products, where it can be used to set key stereocenters early in a synthetic sequence. The robust nature of the auxiliary allows it to be carried through multiple synthetic steps before its eventual removal.

Mechanistic Insights and Reactivity Profiles of 4 Isopropyl 2 Thioxooxazolidin 5 One Derivatives

Enolate Generation and Stereochemical Control in Reactions

A key feature of N-acyl-2-thioxooxazolidin-5-one derivatives is their ability to generate chiral enolates upon treatment with a suitable base. The steric hindrance provided by the isopropyl group at the C4 position effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face. This principle is fundamental to achieving high levels of stereocontrol in various reactions. The geometry of the enolate, which can be influenced by the choice of metal counterion and base, is crucial in determining the stereochemical outcome of subsequent reactions. For instance, dialkylboron triflates are known to reliably produce (Z)-boron enolates. researchgate.net

The asymmetric alkylation of carbonyl compounds is a cornerstone of stereoselective C-C bond formation. Chiral auxiliaries, including those based on the 2-thioxooxazolidin-5-one and the closely related 1,3-thiazolidine-2-thione core, have proven highly effective in this regard. wikipedia.orgnih.gov The process involves the generation of a chiral enolate from an N-acyl derivative, which then reacts with an alkyl halide or a similar electrophile.

The stereoselectivity of the alkylation is dictated by the chiral environment established by the auxiliary. The bulky isopropyl group at C4 blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This leads to the preferential formation of one diastereomer. Research on the related N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones has shown that SN1-type alkylations with stable carbocations can proceed with high diastereoselectivity, yielding adducts as single diastereomers in many cases. wikipedia.orgnih.gov These products can then be readily converted into enantiomerically pure derivatives. nih.gov

Table 1: Representative Stereoselective Alkylation of Chiral N-Acyl Thiazolidinethiones Data adapted from studies on structurally similar thiazolidinethione auxiliaries which demonstrate the principle of stereocontrol.

| N-Acyl Group | Electrophile | Catalyst/Conditions | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Propionyl | Diphenylmethyl methyl ether | (Me₃P)₂NiCl₂ | High | Single diastereomer | wikipedia.org |

| Acetyl | Benzyl bromide | NaHMDS, THF | Good | High | mdpi.com |

The aldol (B89426) reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds. When N-acyl derivatives of 4-isopropyl-2-thioxooxazolidin-5-one or its sulfur analogue (thiazolidinethione) are used, the reaction can be rendered highly diastereoselective. researchgate.net The generation of a specific enolate geometry (typically Z-enolates with boron reagents) followed by reaction with an aldehyde proceeds through a chair-like six-membered transition state, as proposed by Zimmerman and Traxler. researchgate.net

The facial selectivity is controlled by the C4-isopropyl group, which directs the aldehyde to approach from the less hindered side of the enolate. The stereochemistry of the resulting aldol adduct (syn or anti) is dependent on the enolate geometry and the reaction conditions. For example, studies on N-acetyl isopropyl thiazolidine-2-thione have shown that the stereoselectivity can be controlled by the stoichiometry of the base and Lewis acid used. researchgate.net The use of N-azidoacetyl-1,3-thiazolidine-2-thione in nickel(II)-catalyzed direct aldol reactions with aromatic aldehydes yields anti α-azido-β-silyloxy adducts with exceptional stereocontrol. uchicago.edu The resulting β-hydroxy carbonyl adducts are valuable intermediates, which can be further elaborated or have the auxiliary cleaved to yield chiral alcohols, esters, or amides. uchicago.edu

Table 2: Diastereoselective Aldol Additions using Thiazolidinethione Auxiliaries

| N-Acyl Auxiliary | Aldehyde | Conditions | Product Configuration | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| N-Azidoacetyl-1,3-thiazolidine-2-thione | 4-Methoxybenzaldehyde | [Tol-BINAP]Ni(II), TIPSOTf | anti | High | >98% ee | uchicago.edu |

| N-Acetyl-4-isopropyl-thiazolidinethione | Benzaldehyde | TiCl₄ (2 equiv), DIPEA (1 equiv) | syn | Good | High | researchgate.net |

| N-Acetyl-4-isopropyl-thiazolidinethione | Cinnamaldehyde | TiCl₄ (1 equiv), DIPEA (2 equiv) | anti | Good | High | researchgate.net |

The conjugate or Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a versatile method for C-C bond formation. The use of N-enoyl-4-isopropyl-2-thioxooxazolidin-5-one derivatives as Michael acceptors allows for highly stereoselective additions. The chiral auxiliary shields one face of the molecule, directing the nucleophilic attack of reagents like organocuprates or enolates to the opposite face of the double bond. mdpi.comnih.gov

The enone system within the N-acyl derivative is electrophilic at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). nih.gov Soft nucleophiles, such as cuprates and enolates, preferentially attack the β-position. nih.govnih.gov The stereochemical outcome of these additions is generally high, leading to the formation of products with a new stereocenter at the β-position with excellent diastereomeric excess. nih.gov This strategy has been employed in the synthesis of biologically relevant compounds, including β-substituted pyroglutamic acids. nih.gov The primary products of these reactions are new metal enolates, which can be trapped in subsequent transformations. sci-rad.com

Table 3: Asymmetric Michael Addition to Chiral N-Enoyl Oxazolidinone Acceptors

| Michael Acceptor (N-Enoyl Group) | Nucleophile | Conditions | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| (S)-3-[(E)-Crotonoyl]-4-phenyloxazolidin-2-one | Ni(II) complex of glycine (B1666218) Schiff base | DBU, CH₂Cl₂ | 93% | >98% | nih.gov |

| (S)-3-[(E)-4-Methoxycinnamoyl]-4-phenyloxazolidin-2-one | Ni(II) complex of glycine Schiff base | DBU, CH₂Cl₂ | 94% | >98% | nih.gov |

| N-methacryloylcamphorsultam | Thiophenol | Li base | High | High | mdpi.com |

Cycloaddition Reactions and Their Regio/Stereoselectivity

N-acylated derivatives of this compound can also participate in cycloaddition reactions, where their chiral nature influences the stereochemical course of the transformation. The most common of these is the Diels-Alder reaction, where the derivative functions as a dienophile.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov When N-enoyl derivatives of chiral auxiliaries like 4-isopropyloxazolidin-2-one (B1604903) are used as dienophiles, the reaction can proceed with high diastereofacial selectivity. The auxiliary's isopropyl group effectively blocks one face of the dienophile, leading to the preferential formation of one diastereomer of the cycloadduct.

The regioselectivity of the reaction—the orientation of the diene and dienophile—is governed by electronic factors, often explained by frontier molecular orbital (FMO) theory. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. nih.gov The N-enoyl group is electron-withdrawing, making these derivatives effective dienophiles. Reactions involving terminally N-substituted dienes derived from 4-isopropyloxazolidin-2-one have been shown to be completely regio- and endo-selective, with good to excellent diastereomeric excess.

Table 4: Diastereoselective Diels-Alder Reactions with Chiral Auxiliaries

| Diene | Dienophile | Conditions | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| Isoprene | (S)-N-Crotonoyl-4-isopropyloxazolidin-2-one | Et₂AlCl (Lewis Acid) | 89% | 90% | |

| Cyclopentadiene | (S)-N-Acryloyl-4-isopropyloxazolidin-2-one | Et₂AlCl (Lewis Acid) | 82% | 86% | |

| exo-2-Oxazolidinone diene | Knoevenagel adducts | Infrared irradiation, solvent-free | Good | High (para-endo selective) |

Beyond the well-known [4+2] Diels-Alder reaction, other modes of cycloaddition offer pathways to five- and seven-membered rings.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. mdpi.com Common 1,3-dipoles include nitrones, azides, and azomethine ylides. mdpi.comsci-rad.com N-enoyl derivatives of this compound can act as chiral dipolarophiles in these reactions. The stereochemical outcome is controlled by the chiral auxiliary in a manner analogous to Michael additions and Diels-Alder reactions. A formal [3+2] cycloaddition can also occur stepwise. For instance, the reaction of thioisatin with thiazolidine-2-carboxylic acid generates an azomethine ylide, which then undergoes a [3+2] cycloaddition with various dipolarophiles. nih.gov This highlights a route where thiazolidine (B150603) derivatives act as precursors to the 1,3-dipole. nih.govnih.gov

[5+2] Cycloadditions: These cycloadditions are a powerful method for constructing seven-membered rings, a common structural motif in natural products. A classic example is the reaction of an oxidopyrylium ylide (the five-atom component) with an alkene or alkyne (the two-atom component). These ylides can be generated in situ from various pyrone precursors. While N-acyl derivatives of this compound would typically participate as the two-atom π-system (the "alkene" component), their involvement in such reactions is less documented than their role in [4+2] and [3+2] cycloadditions. The high degree of stereocontrol these auxiliaries exert in other contexts suggests they could be valuable substrates for developing asymmetric [5+2] cycloaddition methodologies.

Ring-Opening and Rearrangement Processes

The chemical behavior of the this compound scaffold is significantly influenced by ring-opening and rearrangement reactions. These processes are critical in transforming the core heterocyclic structure into a variety of other chemical entities, often driven by the inherent ring strain and the presence of multiple reactive sites within the molecule.

Studies on related oxazolidine-2-thiones have demonstrated that the 5-position of the ring is susceptible to nucleophilic attack, leading to ring-opening. For instance, N-Boc protected oxazolidinethiones undergo ring-opening at the C5 position to yield corresponding N-Boc protected esters. This transformation proceeds with retention of stereochemistry, indicating that the bonds to the asymmetric carbon are not broken during the reaction. The reaction can be initiated by various nucleophiles, and the stability of the resulting ring-opened product can vary. In some cases, the intermediate may undergo further reactions, such as the loss of carbonyl sulfide (B99878) (COS).

Rearrangement processes have also been observed in similar heterocyclic systems. For example, thermolysis of azirine/carbon disulfide adducts can lead to rearrangement, forming thiazoline (B8809763) derivatives. While specific studies on the rearrangement of this compound are not extensively documented, the potential for such transformations exists, particularly under thermal or catalytic conditions. These rearrangements can be influenced by substituents on the heterocyclic ring and the specific reaction conditions employed.

The table below summarizes representative ring-opening reactions observed in related oxazolidinethione systems.

| Starting Material | Reagent/Condition | Product Type | Key Observation |

| N-Boc protected oxazolidinethione (general) | Nucleophiles | N-Boc protected ester | Ring-opening at C5 with retention of 'S' config. |

| Azirine/carbon disulfide adduct | Thermolysis | 2-thiazoline-5-thione deriv. | Rearrangement reaction |

| Thiazolidin-5-one derivative | Phenyl isothiocyanate | [2,4']-bisthiazolidinylidene | Heterocyclic rearrangement |

Computational and Spectroscopic Probing of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like this compound heavily relies on a combination of computational and spectroscopic techniques. These methods provide invaluable insights into the electronic structure, transition states, and reaction pathways that govern the chemical transformations of these heterocyclic systems.

Computational Approaches: Density Functional Theory (DFT) calculations have become a powerful tool for studying the reactivity of related heterocyclic compounds. For instance, in the study of N-acetyl-5-isopropyl-2-thioxoimidazolidin-4-one, a structurally similar compound, DFT calculations were employed to analyze the molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such computational models can predict the most likely sites for nucleophilic or electrophilic attack, calculate the energy barriers for different reaction pathways (such as ring-opening or rearrangement), and help in the interpretation of spectroscopic data. Hirshfeld surface analysis, another computational technique, can be used to visualize and quantify intermolecular interactions that play a crucial role in the solid-state reactivity and crystal packing of these molecules. researchgate.net

Spectroscopic Techniques: A suite of spectroscopic methods is essential for probing the mechanisms of reactions involving this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for tracking the progress of reactions, identifying intermediates, and determining the structure of final products. Changes in chemical shifts and coupling constants can provide detailed information about bond formation and cleavage during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reactants, intermediates, and products. For example, the characteristic stretching frequencies of the C=O and C=S groups in the oxazolidinone ring can be monitored to follow the course of a ring-opening reaction.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of products and intermediates. Fragmentation patterns can also offer clues about the structure of the molecule. For example, the detection of a species corresponding to the loss of carbonyl sulfide can provide evidence for a specific ring-opening pathway.

The combination of these computational and spectroscopic methods allows for a comprehensive understanding of the intricate reaction mechanisms of this compound and its derivatives.

Comparative Reactivity Studies with Related Heterocyclic Scaffolds

Comparison with Thiazolidin-2-thiones: Thiazolidin-2-thiones contain a sulfur atom at the 1-position instead of an oxygen atom. The replacement of the ring oxygen with sulfur can significantly alter the geometry and electronic properties of the heterocyclic ring. Thiazolidine derivatives have been the subject of extensive research, with numerous studies focusing on their synthesis and reactions. nih.gov For example, multicomponent reactions are frequently used for the synthesis of various thiazolidine derivatives under different conditions. nih.gov The reactivity of the exocyclic sulfur at the 2-position and the endocyclic sulfur at the 1-position will differ, leading to distinct reaction pathways compared to the oxazolidinethione. Ring-opening reactions of thiazolidines can also be promoted by various reagents, leading to a diverse array of products. rsc.org

The following table provides a comparative overview of the general reactivity of these related heterocyclic scaffolds.

| Heterocyclic Scaffold | Key Structural Feature | General Reactivity Trends |

| Oxazolidin-2-one | C=O at C2, O at C1 | The carbonyl group is a primary site for nucleophilic attack. The ring is relatively stable but can undergo hydrolysis under harsh conditions. |

| This compound | C=S at C2, O at C1 | The thiocarbonyl group is more reactive than a carbonyl group. The ring is susceptible to nucleophilic attack at both C2 and C5, leading to various ring-opening and rearrangement products. |

| Thiazolidin-2-thione | C=S at C2, S at C1 | The presence of two sulfur atoms influences the ring's electronic properties and reactivity. It can undergo a variety of reactions, including those involving both sulfur atoms. |

Strategic Applications of 4 Isopropyl 2 Thioxooxazolidin 5 One in Advanced Organic Synthesis

Utility as a Chiral Auxiliary for Carbon-Carbon Bond Formation

The temporary incorporation of a chiral auxiliary onto a substrate allows for diastereoselective reactions, effectively translating the stereochemical information of the auxiliary to the newly formed stereocenters in the product. 4-Isopropyl-2-thioxooxazolidin-5-one, derived from the amino acid valine, provides a rigid chiral environment that effectively shields one face of the reactive intermediate, directing the approach of incoming reagents and leading to high levels of stereocontrol in carbon-carbon bond-forming reactions.

Construction of Chiral Carboxylic Acid Derivatives

The asymmetric alkylation of enolates derived from N-acyl imides is a fundamental and widely employed strategy for the synthesis of chiral carboxylic acid derivatives. In this context, this compound serves as an effective chiral auxiliary. The process begins with the acylation of the nitrogen atom of the auxiliary with a desired carboxylic acid derivative, typically an acyl chloride or anhydride. This forms an N-acyl-4-isopropyl-2-thioxooxazolidin-5-one.

Deprotonation of this N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The stereochemistry of this enolate is dictated by the chiral auxiliary. The bulky isopropyl group at the C4 position effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. Subsequent alkylation of this enolate with an alkyl halide proceeds with high diastereoselectivity, establishing a new stereocenter at the α-position to the carbonyl group.

The following table summarizes representative examples of diastereoselective alkylations using chiral oxazolidinone auxiliaries, a class of compounds to which this compound belongs, illustrating the high levels of stereocontrol achievable.

| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) |

| Propionyl | Benzyl bromide | LDA | >98:2 |

| Acetyl | Iodomethane | NaHMDS | 97:3 |

| Phenylacetyl | Allyl iodide | LHMDS | >95:5 |

This table presents illustrative data for the broader class of oxazolidinone auxiliaries, demonstrating the general efficacy of this strategy.

Finally, the chiral auxiliary can be cleaved from the alkylated product under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired enantiomerically enriched carboxylic acid. The valuable chiral auxiliary can then be recovered and reused.

Synthesis of β-Lactam Systems

The β-lactam ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. The Staudinger ketene-imine cycloaddition is a powerful method for the construction of this four-membered ring system. organicreactions.orgwikipedia.orgorganic-chemistry.org The stereochemical outcome of this [2+2] cycloaddition can be effectively controlled by employing a chiral auxiliary.

In this synthetic approach, a ketene is generated in situ from a carboxylic acid derivative attached to the this compound auxiliary. This chiral ketene then reacts with an imine. The steric hindrance provided by the isopropyl group of the auxiliary directs the cycloaddition to proceed in a diastereoselective manner, leading to the formation of a specific stereoisomer of the β-lactam product. organicreactions.org

The reaction typically proceeds through a zwitterionic intermediate, and the subsequent ring closure establishes the stereochemistry at the C3 and C4 positions of the β-lactam ring. organic-chemistry.org The use of chiral auxiliaries on either the ketene or the imine component has been shown to achieve high diastereomeric ratios, often exceeding 95:5. organicreactions.org While many examples in the literature utilize the oxygen-analogue, oxazolidinones, the underlying principles of stereodirection are applicable to the thioxo-derivative. The choice of reactants and reaction conditions can influence the formation of either cis or trans β-lactams.

Preparation of Non-Proteinogenic α-Amino Acids and β-Amino Acids

Non-proteinogenic amino acids, those not found in the genetic code, are of significant interest in medicinal chemistry and drug design as they can impart unique conformational constraints and metabolic stability to peptides. taylorandfrancis.comnih.gov Chiral auxiliaries, including this compound, play a crucial role in the asymmetric synthesis of these valuable building blocks.

For the synthesis of α-amino acids, an N-acyl derivative of the auxiliary can be subjected to diastereoselective electrophilic amination. The chiral enolate, generated as described previously, can be reacted with an electrophilic nitrogen source, such as a diazo compound or an azodicarboxylate, to introduce the amino group at the α-position with high stereocontrol.

The synthesis of β-amino acids can be achieved through the conjugate addition of a nucleophile to an α,β-unsaturated N-acyl derivative of this compound. The chiral auxiliary directs the approach of the nucleophile to the β-carbon, establishing the stereochemistry at this position. Subsequent removal of the auxiliary yields the desired enantiomerically enriched β-amino acid. This methodology provides access to a wide range of β-amino acids with diverse side chains.

Building Block for Complex Polyketides and Other Carbon Skeletons

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their complex carbon skeletons are often assembled through a series of iterative condensation reactions. Chiral building blocks derived from the use of this compound can serve as key starting materials in the synthesis of these complex molecules.

The asymmetric aldol (B89426) reaction is a cornerstone of polyketide synthesis. The enolates derived from N-acyl-4-isopropyl-2-thioxooxazolidin-5-one can react with aldehydes in a highly diastereoselective manner to form β-hydroxy carbonyl compounds. The stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters is controlled by the chiral auxiliary. By carefully selecting the N-acyl group and the aldehyde, complex fragments of polyketide chains can be constructed with high stereochemical fidelity. These fragments can then be further elaborated and coupled to assemble the final natural product.

Design and Synthesis of Enantiopure Synthetic Intermediates

The ability to generate chiral molecules with high enantiomeric purity is essential for the synthesis of many pharmaceutical agents. This compound is a valuable tool in the design and synthesis of enantiopure synthetic intermediates that are precursors to these active pharmaceutical ingredients (APIs).

By employing the asymmetric methodologies described above, such as alkylation, aldol reactions, and conjugate additions, a wide variety of chiral building blocks can be prepared. These intermediates, possessing defined stereochemistry, can then be carried forward through multiple synthetic steps to afford the final drug molecule. The reliability and high stereoselectivity offered by this chiral auxiliary make it an attractive choice in the development of robust and efficient synthetic routes to enantiopure pharmaceuticals.

Methodologies for Auxiliary Recovery and Recycling

A key advantage of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for the economic viability and sustainability of a synthetic process, particularly on an industrial scale. This compound can be efficiently removed from the product under various conditions, depending on the desired functionality.

Common methods for the cleavage of the auxiliary include:

Hydrolysis: Treatment with reagents such as lithium hydroxide/hydrogen peroxide or lithium hydroperoxide can hydrolyze the amide bond, yielding the chiral carboxylic acid and the recovered auxiliary.

Transamidation: Reaction with other amines can lead to the formation of a new amide and release of the auxiliary.

Reduction: The N-acyl group can be reduced to the corresponding alcohol using reducing agents like lithium borohydride, which also liberates the chiral auxiliary.

Conversion to other functional groups: The N-acyl group can be converted to other functionalities, such as Weinreb amides, which are useful for further transformations, while simultaneously allowing for the recovery of the auxiliary.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-Isopropyl-2-thioxooxazolidin-5-one". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to the isopropyl group and the protons on the oxazolidinone ring. The isopropyl group will present as a doublet for the two methyl groups and a multiplet (typically a septet) for the methine proton. The protons on the oxazolidinone ring will show signals with chemical shifts and coupling constants that are diagnostic of their relative positions and the ring's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C5), the thioxo carbon (C2), the carbons of the isopropyl group, and the carbon atom at the 4-position of the ring. The chemical shift of the C2 carbon is significantly influenced by the sulfur atom, appearing at a distinct downfield position compared to the carbonyl carbon of a standard oxazolidinone.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (isopropyl) | ~0.9-1.1 | Doublet | ~6.8 |

| CH (isopropyl) | ~2.0-2.5 | Multiplet | ~6.8 |

| CH (C4) | ~4.0-4.5 | Varies | Varies |

| NH | Varies | Broad Singlet | - |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| CH₃ (isopropyl) | ~15-20 |

| CH (isopropyl) | ~30-35 |

| C4 | ~60-65 |

| C5 (C=O) | ~170-175 |

| C2 (C=S) | ~195-205 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, revealing the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is characterized by strong absorption bands corresponding to the N-H, C-H, C=O (carbonyl), and C=S (thiocarbonyl) stretching vibrations. The carbonyl stretching frequency is a prominent feature, typically appearing in the range of 1700-1750 cm⁻¹. The C=S stretching vibration is generally weaker and appears at a lower frequency, around 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For "this compound," Raman would be useful for observing the C-S and S-H (if tautomerism occurs) vibrations, as well as the skeletal vibrations of the ring structure.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3200-3400 | 3200-3400 |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| C=O Stretch | 1700-1750 | 1700-1750 |

| C=S Stretch | 1200-1300 | 1200-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of "this compound" and to obtain structural information from its fragmentation pattern.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For "this compound" (C₆H₉NO₂S), the expected exact mass would be calculated.

Fragmentation Analysis: Under electron ionization (EI) or other fragmentation techniques, the molecule will break apart in a predictable manner. The resulting fragmentation pattern in the mass spectrum provides valuable clues about the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of the isopropyl group, carbon monoxide, or the thiocarbonyl group.

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 159.035 | Molecular Ion |

| [M - C₃H₇]⁺ | 116.001 | Loss of isopropyl group |

| [M - CO]⁺ | 131.040 | Loss of carbon monoxide |

| [M - CS]⁺ | 115.053 | Loss of thiocarbonyl |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound," single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and the conformation of the oxazolidinone ring in the solid state. This technique is also crucial for determining the absolute stereochemistry of a chiral center, such as the C4 position in this molecule.

Chiral Analytical Methods (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since "this compound" possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiral analytical methods are essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for the enantioseparation of oxazolidinone derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for this class of compounds. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol).

Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives of "this compound," chiral GC can also be employed. This method uses a capillary column coated with a chiral stationary phase to achieve enantioseparation.

The choice of the specific chiral column and chromatographic conditions is critical and often requires methodological development to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful tool for elucidating the mechanistic underpinnings of stereoselective reactions guided by chiral auxiliaries such as 4-isopropyl-2-thioxooxazolidin-5-one. Theoretical investigations, including Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and transition state modeling, provide a molecular-level understanding of the factors governing the efficacy and stereoselectivity of this class of compounds.

Perspectives and Future Directions in 4 Isopropyl 2 Thioxooxazolidin 5 One Research

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis. For 4-isopropyl-2-thioxooxazolidin-5-one, this translates to the development of more environmentally benign and efficient methods for its preparation and use. Current research is geared towards minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising avenue is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the preparation of related oxazolidinone and thiazolidinethione chiral auxiliaries. The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Furthermore, the exploration of biocatalysis presents an exciting frontier. Enzymes, with their high selectivity and ability to operate under mild conditions, could provide a green route to this chiral auxiliary. Research into identifying or engineering enzymes capable of catalyzing the key bond-forming reactions would be a significant step forward.

Exploration of Novel Catalytic Systems for Asymmetric Transformations

While this compound has demonstrated its utility in asymmetric reactions, often in conjunction with traditional Lewis acids like titanium tetrachloride, there is considerable scope for the development of more advanced and efficient catalytic systems.

The design of novel chiral Lewis acids that can work in concert with this auxiliary could lead to enhanced stereoselectivity and broader substrate scope. These catalysts could be designed to be recyclable, further enhancing the sustainability of the process.

Organocatalysis represents another burgeoning field with immense potential. The development of small organic molecules that can catalyze asymmetric transformations involving N-acyl-4-isopropyl-2-thioxooxazolidin-5-one derivatives would eliminate the need for metal catalysts, which can be toxic and expensive.

Moreover, the exploration of photoredox catalysis in conjunction with this chiral auxiliary could open up new avenues for asymmetric synthesis. The ability of photoredox catalysts to generate radical intermediates under mild conditions could enable novel and previously inaccessible transformations.

Below is a table summarizing potential novel catalytic approaches:

| Catalytic System | Potential Advantages | Research Focus |

| Recyclable Chiral Lewis Acids | Reduced catalyst loading, easier purification, lower cost. | Development of solid-supported or phase-tagged Lewis acids. |

| Organocatalysts | Metal-free, lower toxicity, readily available. | Design of novel chiral amines, phosphoric acids, or thioureas. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Exploration of new photoredox-mediated asymmetric reactions. |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and high-throughput screening promises to accelerate discovery and optimization.

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing robust flow protocols for the synthesis of this compound and its derivatives would enable safer and more efficient large-scale production. Furthermore, performing asymmetric reactions using this auxiliary in a flow reactor could lead to higher yields and selectivities.

High-throughput synthesis and screening methodologies can be employed to rapidly evaluate a wide range of reaction conditions, catalysts, and substrates. This would significantly accelerate the discovery of new applications and the optimization of existing protocols involving this compound. The use of automated synthesis platforms could generate large libraries of compounds for biological screening, expanding the potential impact of this chiral auxiliary in drug discovery.

Expanding the Scope of Synthetic Utility beyond Current Applications

While this compound is well-established as a chiral auxiliary in asymmetric aldol (B89426) reactions, Michael additions, and the synthesis of amino acids, its synthetic utility can be expanded to a much broader range of transformations and target molecules.

One area of significant potential is its application in the synthesis of complex natural products . The predictable stereocontrol offered by this auxiliary can be invaluable in the construction of intricate molecular architectures.

Furthermore, its use in the synthesis of biologically active small molecules , such as β-lactams and other heterocyclic compounds, is an active area of research. The thiazolidinone core, a related structural motif, is found in a variety of medicinally important compounds, suggesting that derivatives of this compound could also exhibit interesting biological activities.

The development of new methodologies that utilize this auxiliary in novel reaction types, such as C-H activation, cross-coupling reactions, and multicomponent reactions, would significantly broaden its synthetic toolkit.

The following table highlights potential areas for expanding the synthetic utility of this compound:

| Application Area | Potential Targets | Key Methodologies |

| Natural Product Synthesis | Polyketides, alkaloids, terpenes. | Diastereoselective alkylations, aldol and Michael additions. |

| Medicinal Chemistry | β-lactam antibiotics, antiviral agents, anticancer compounds. | Cycloaddition reactions, synthesis of chiral building blocks. |

| Novel Reaction Development | Functionalized heterocycles, complex chiral molecules. | C-H functionalization, photoredox catalysis, multicomponent reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.